
Spectroscopic and Synthetic Overview of 4-
Amino-2-(benzylthio)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Amino-2-(benzylthio)-6-

chloropyrimidine

Cat. No.: B1217524 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this

document provides a technical guide on the available spectroscopic data and synthetic

methodologies for 4-Amino-2-(benzylthio)-6-chloropyrimidine.

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 4-
Amino-2-(benzylthio)-6-chloropyrimidine is limited. The following compilation includes

predicted data and information from closely related analogs to provide a foundational

understanding. All data presented for related compounds should be considered for reference

purposes only and may not be fully representative of the target molecule.

Physicochemical Properties
Basic structural and property information for 4-Amino-2-(benzylthio)-6-chloropyrimidine is

available through public chemical databases.
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Property Value Source

Molecular Formula C₁₁H₁₀ClN₃S PubChem[1]

Monoisotopic Mass 251.0284 Da PubChem[1]

InChI Key
LGTXUPUULSWTNA-

UHFFFAOYSA-N
PubChem[1]

SMILES
C1=CC=C(C=C1)CSC2=NC(=

CC(=N2)Cl)N
PubChem[1]

Spectroscopic Data
Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios (m/z) for various adducts of 4-Amino-2-(benzylthio)-6-
chloropyrimidine have been calculated.

Adduct m/z

[M+H]⁺ 252.03568

[M+Na]⁺ 274.01762

[M-H]⁻ 250.02112

[M+NH₄]⁺ 269.06222

[M+K]⁺ 289.99156

Data sourced from PubChem and calculated

using CCSbase.[1]

Data from Related Compounds for Reference
To approximate the spectroscopic characteristics of 4-Amino-2-(benzylthio)-6-
chloropyrimidine, data from structurally similar molecules are presented below.

Reference Compound 1: 4-Amino-2-benzylthio-5-cyano-6-(p-tolyl)pyrimidine
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This compound shares the 4-amino-2-(benzylthio)pyrimidine core, with additional cyano and p-

tolyl substituents.

Spectroscopy Data

IR (ν cm⁻¹) 3390, 2195, 1642, 1527

¹H-NMR (DMSO-d₆, δ ppm)
8.16-7.36 (m, 10H, Ar-H); 6.80-5.35 (bs, 1H,

exchangeable NH); 4.65 (s, 2H, CH₂)

MS (70eV, EI): m/z (%) M⁺ (319.67, 0.50%), M-1 (318.58, 64.9%)

Data sourced from Abdel-Aziz, S. A., et al.[2]

Reference Compound 2: 4-Amino-2-benzyl-6-methylpyrimidine

This compound features a benzyl group instead of benzylthio and a methyl group instead of

chlorine.

Spectroscopy Data

IR (FT-IR) Spectral data available in source

¹H NMR Spectral data available in source

MS Spectral data available in source

Data sourced from a study on the synthesis and

characterization of this compound.[3]

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Amino-2-(benzylthio)-6-
chloropyrimidine is not readily available. However, a general synthetic route can be inferred

from the synthesis of related pyrimidine derivatives. A plausible method involves the

nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with

benzylthiol.

General Synthetic Procedure (Hypothetical):
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Starting Material Preparation: Begin with a commercially available di-chlorinated pyrimidine,

such as 2,4-diamino-6-chloropyrimidine.

Thiolation Reaction: In a suitable solvent (e.g., ethanol or DMF), the di-chlorinated pyrimidine

is reacted with benzyl mercaptan (benzylthiol) in the presence of a base (e.g., sodium

ethoxide or potassium carbonate). The base deprotonates the thiol, forming a more

nucleophilic thiolate anion.

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature

(e.g., reflux) for several hours to ensure complete reaction. Progress can be monitored by

thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The crude product is then purified using standard

techniques such as recrystallization or column chromatography to yield pure 4-Amino-2-
(benzylthio)-6-chloropyrimidine.

Spectroscopic Analysis Protocol (General):

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g.,

400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts

would be reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed as a thin film.

Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra would be acquired using techniques such as

Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and

fragmentation pattern of the compound.

Visualized Workflow
The following diagram illustrates a conceptual workflow for the synthesis and characterization

of 4-Amino-2-(benzylthio)-6-chloropyrimidine.
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Caption: Conceptual workflow for the synthesis and spectroscopic characterization of 4-Amino-
2-(benzylthio)-6-chloropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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